molecular formula C23H25N3OS B2781340 3,3-diphenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 1705929-13-0

3,3-diphenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No.: B2781340
CAS No.: 1705929-13-0
M. Wt: 391.53
InChI Key: UZQQKQLTMGCMSD-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic compound. It has a molecular formula of C23H25N3OS and a molecular weight of 391.53. Thiazoles, which are part of this compound, are a significant class of heterocyclic derivatives that have played an important role in chemical sciences . They show significant biological activity, including antibacterial activity against various bacteria and pathogens .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C23H25N3OS and a molecular weight of 391.53. More specific physical and chemical properties are not available from the searched resources.

Future Directions

Thiazoles and their derivatives, including 3,3-diphenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide, have significant biological significance . Scientists are actively engaged in designing new biologically active thiazole derivatives . This suggests that future research could focus on the design and synthesis of various biologically active molecular probes and study their antibacterial properties using various processes against various bacteria and pathogens .

Properties

IUPAC Name

3,3-diphenyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c27-22(25-17-20-12-7-14-26(20)23-24-13-15-28-23)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13,15,20-21H,7,12,14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQQKQLTMGCMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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